molecular formula C19H19N3O5S2 B2872902 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide CAS No. 1172700-21-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2872902
CAS No.: 1172700-21-8
M. Wt: 433.5
InChI Key: OUUGIZQHRRESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a heterocyclic compound featuring a benzodioxin moiety, a thiophene sulfonamide core, and a 3,5-dimethylpyrazole carbonyl substituent. The benzodioxin ring (a fused bicyclic system with two oxygen atoms) is structurally analogous to bioactive molecules like silybin, a flavonolignan with antihepatotoxic properties . The thiophene sulfonamide group is a common pharmacophore in enzyme inhibitors, while the pyrazole carbonyl moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-12-10-13(2)22(20-12)19(23)18-17(6-9-28-18)29(24,25)21(3)14-4-5-15-16(11-14)27-8-7-26-15/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUGIZQHRRESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C_{18}H_{20}N_{4}O_{4}S
  • Molecular Weight : 384.44 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The structural features include a benzodioxin moiety, a pyrazole ring, and a thiophene sulfonamide group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxin Derivative : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide derivative.
  • Introduction of the Pyrazole Group : Subsequent reactions with 3,5-dimethyl-1H-pyrazole derivatives lead to the formation of the desired carbonyl group.
  • Final Coupling with Thiophene : The final step involves coupling with thiophene derivatives to yield the target compound.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin and pyrazole moieties exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : Compounds with related structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity is beneficial for managing Type 2 diabetes mellitus (T2DM) by reducing postprandial blood glucose levels .

Antimicrobial Activity

The pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. For example:

  • Antibacterial and Antifungal Effects : Pyrazole-based compounds demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity highlights their potential as therapeutic agents .

Anti-inflammatory Properties

Research has also pointed towards anti-inflammatory activities associated with similar compounds. The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions .

Case Studies and Research Findings

  • Case Study on Acetylcholinesterase Inhibition :
    • A study evaluated several sulfonamide derivatives for their AChE inhibitory potential. The compound demonstrated IC50 values comparable to known inhibitors like donepezil, suggesting significant therapeutic promise in neuroprotection .
  • Antimicrobial Testing :
    • A series of pyrazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications on the pyrazole ring enhanced antibacterial activity, indicating structure-activity relationships that could be exploited for drug design .

Data Summary Table

Biological Activity Mechanism/Target Reference
Acetylcholinesterase InhibitionAChE Enzyme
α-Glucosidase Inhibitionα-Glucosidase Enzyme
Antimicrobial ActivityBacterial Cell Wall Synthesis
Anti-inflammatoryCOX Enzymes

Comparison with Similar Compounds

Antihepatotoxic Flavones (e.g., 3',4'-(1",4"-Dioxino)flavone)

  • Structure : Combines a flavone backbone with a 1,4-dioxane ring.
  • Activity : Demonstrates significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin .
  • SAR : The presence of a hydroxymethyl group at the dioxane ring (e.g., compound 4g in ) enhances activity, likely due to improved solubility or target interaction .
  • Comparison: Unlike these flavones, the target compound lacks a flavonoid scaffold but retains the benzodioxin ring, which could contribute to similar hepatoprotective effects. However, the thiophene sulfonamide and pyrazole groups may redirect its biological profile toward other targets, such as kinases or proteases.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Structure: Features a benzodioxin-linked pyridine amine with a dimethylaminomethyl substituent .
  • Molecular Weight : 391.46 g/mol (C23H25N3O3).
  • Application : Labeled for research use only, highlighting the exploratory stage of benzodioxin derivatives in drug development .

Thiophene Sulfonamide Derivatives

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a and 11b)

  • Structure: Thiazolo-pyrimidine cores with benzylidene and cyano groups .
  • Molecular Weights : 386 and 403 g/mol for 11a and 11b, respectively.
  • Synthesis : Prepared via condensation reactions with yields of 68%, suggesting efficient synthetic routes for related heterocycles .
  • Comparison : The target compound’s thiophene sulfonamide group may confer greater acidity (due to the sulfonamide proton) compared to the thiazolo-pyrimidine scaffold, influencing solubility and bioavailability.

Pyrazole-Containing Compounds

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate

  • Structure: Imidazo-pyridine derivative with cyano and nitro groups .
  • Physical Properties : Melting point 243–245°C; characterized by IR, NMR, and HRMS .
  • Comparison : The target compound’s 3,5-dimethylpyrazole group introduces steric bulk, which could hinder or enhance target binding compared to the planar imidazo-pyridine system.

Data Table: Key Comparative Metrics

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
Target Compound Not explicitly provided* ~420–450 (estimated) Benzodioxin, thiophene sulfonamide, pyrazole carbonyl Hypothesized enzyme inhibition N/A
3',4'-(1",4"-Dioxino)flavone (4f) C18H14O4 294.30 Flavone, 1,4-dioxane Antihepatotoxic (SGOT/SGPT reduction) [3]
Compound 11a (Thiazolo-pyrimidine) C20H10N4O3S 386.37 Thiazolo-pyrimidine, cyano Synthetic intermediate (68% yield) [2]
Pyridine Amine C23H25N3O3 391.46 Benzodioxin, pyridine amine Research use only [4]

*Exact molecular data for the target compound is unavailable in the provided evidence.

Research Findings and Implications

  • Synthetic Feasibility : Compounds with benzodioxin and thiophene moieties (e.g., and ) are synthesized via reflux and condensation, suggesting viable routes for the target compound .
  • Activity Prediction : The benzodioxin ring may impart antihepatotoxic properties, as seen in , while the sulfonamide group could enhance metabolic stability .
  • SAR Insights : Substituents on the pyrazole (3,5-dimethyl groups) may optimize steric and electronic interactions with biological targets, similar to the hydroxymethyl enhancement in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.